3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Overview
Description
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H27N3O5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- Electrophoresis in Borate and Tungstate Buffers : Studies on the reactions of isothiocyanates with 2-amino sugars demonstrate complex stages in chemical synthesis, revealing the formation of a variety of compounds including imidazolidine derivatives (Scott, 1970).
- Synthesis of α-Amino-β-hydroxy Acids : Chiral enolates of imidazolidinones are used in reactions with carbonyl compounds to yield alcohols and amino acids, showcasing the versatility of imidazolidinones in organic synthesis (Seebach et al., 1987).
- Synthesis of Amino Acid Derivatives : Research on nucleophilic substitution on α-mesyloxy-O-alkyloximes has led to the synthesis of various imidazolidine-containing compounds, highlighting the role of these substances in medicinal chemistry (Giordani et al., 1997).
Pharmaceutical and Biological Applications
- Transition-Metal Complexes as Polymerisation Catalysts : Imidazolium-modified phenoxy-imine ligands, related to imidazolidines, have been studied for their potential in ethylene polymerisation, indicating their usefulness in material science (Houghton et al., 2008).
- Role in Allergic Diseases : The compound 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid itself has been studied for its effects on basophils in allergic diseases, particularly in asthma, demonstrating its biological activity and potential therapeutic applications (Monneret et al., 2005).
Food Chemistry and Toxicology
- Formation and Detection in Food : Methylglyoxal, which forms imidazolone derivatives, is a reactive compound found in food and living organisms. This research provides insights into its formation, detection, and implications for health (Nemet et al., 2006).
Properties
IUPAC Name |
7-[3-[(E)-(2-cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c22-15(13-8-4-3-5-9-13)12-19-21-14(17(25)20-18(21)26)10-6-1-2-7-11-16(23)24/h12-14H,1-11H2,(H,23,24)(H,20,25,26)/b19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVKWZIGMFIVIT-XDHOZWIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)/C=N/N2C(C(=O)NC2=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94125-79-8 | |
Record name | 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.